

structure elucidation of 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(1*H*-imidazol-1-yl)-3-methoxybenzaldehyde

Cat. No.: B1403710

[Get Quote](#)

An In-Depth Technical Guide to the Structure Elucidation of **4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde**

Abstract

The unequivocal determination of a molecule's chemical structure is the bedrock of chemical synthesis, drug discovery, and materials science. This guide provides a comprehensive, methodology-driven approach to the structure elucidation of **4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde**, a heterocyclic compound of interest as a key intermediate in pharmaceutical synthesis.^[1] We move beyond a simple recitation of techniques, instead focusing on the strategic integration of modern analytical methods. This document details the causality behind experimental choices, from initial mass and elemental composition analysis via Mass Spectrometry (MS) to the definitive functional group identification using Infrared (IR) and UV-Vis Spectroscopy. The core of the elucidation lies in the complete assignment of proton (¹H) and carbon (¹³C) signals through one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. Each step is presented as a self-validating system, where data from orthogonal techniques converge to build an unassailable structural hypothesis. Detailed, field-proven protocols and data interpretation frameworks are provided to guide the practicing scientist.

The Strategic Workflow: A Multi-Modal Approach

The structure elucidation of a novel or uncharacterized compound is not a linear process but an iterative cycle of hypothesis generation and validation. Our strategy for **4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde** is built upon a foundation of orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined power allows for unambiguous confirmation. The logical flow is designed to move from the general to the specific: from molecular formula to functional groups, and finally to the precise atomic connectivity.

[Click to download full resolution via product page](#)

Caption: Overall workflow for structure elucidation.

Mass Spectrometry (MS): Defining the Elemental Formula

Expertise & Rationale: The first step in any structure elucidation is to determine the molecular weight (MW) and, from that, the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. We select Electrospray Ionization (ESI) as the method of choice due to its soft ionization nature, which is ideal for preserving the integrity of moderately polar organic molecules like our target compound, ensuring the molecular ion ($[M+H]^+$) is the base peak.

Expected Data: The empirical formula is $C_{10}H_8N_2O$, with a calculated monoisotopic mass of 172.0637 Da.[\[2\]](#)

Parameter	Expected Value	Rationale
Ionization Mode	ESI Positive	The imidazole moiety is basic and readily accepts a proton.
Observed Ion	$[M+H]^+$	Protonated molecular ion.
Theoretical m/z	173.0710	Calculated for $[C_{10}H_9N_2O]^+$.
Mass Accuracy	< 5 ppm	Standard for HRMS, confirming elemental composition.
Key Fragments	Loss of CO, HCN	Fragmentation of the imidazole ring and loss of the carbonyl group are common pathways for related structures. [3] [4]

Protocol 2.1: High-Resolution Mass Spectrometry (HRMS)

- **Sample Preparation:** Dissolve ~0.1 mg of the compound in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid. The formic acid aids in protonation for ESI+ mode.
- **Instrument:** Utilize a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer.

- Method:
 - Ion Source: ESI, Positive mode.
 - Infusion: Direct infusion via syringe pump at 5 μ L/min.
 - Capillary Voltage: 3.5 kV.
 - Source Temperature: 120°C.
 - Mass Range: 50-500 m/z.
- Data Analysis: Identify the m/z of the most abundant ion. Use the instrument's software to calculate the elemental composition based on the exact mass, comparing it to the theoretical value for $C_{10}H_9N_2O^+$.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: With the molecular formula established, Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid and non-destructive method to identify the key functional groups present. The "fingerprint" provided by IR is crucial for confirming the presence of the aldehyde, the aromatic systems, and the ether linkage, which are all expected components of the molecule. We employ an Attenuated Total Reflectance (ATR) accessory for its simplicity, requiring minimal sample preparation.^[5]

Expected Data: The IR spectrum is dominated by characteristic stretches. The conjugation of the aldehyde to the aromatic ring is expected to lower the C=O stretching frequency.^[6]^[7]

Functional Group	Expected Wavenumber (cm ⁻¹)	Vibration Type & Rationale
Aldehyde C-H	~2850 and ~2750	C-H stretch. The presence of two bands (a Fermi doublet) is highly characteristic of an aldehyde C-H bond.[8][9]
Aromatic C-H	> 3000	C-H stretch.
Aldehyde C=O	~1705	C=O stretch. Lowered from the typical ~1730 cm ⁻¹ due to conjugation with the benzene ring.[7]
Aromatic C=C	~1600, ~1520, ~1480	C=C ring stretching vibrations.
Aryl Ether C-O	~1250 (asymmetric), ~1030 (symmetric)	C-O stretch from the methoxy group.

Protocol 3.1: Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: Place a small amount of the solid powder directly onto the diamond crystal of the ATR accessory.
- Instrument: A standard FTIR spectrometer equipped with an ATR accessory.
- Method:
 - Background Scan: Collect a background spectrum of the empty ATR crystal.
 - Sample Scan: Apply pressure to the sample using the ATR anvil and collect the spectrum.
 - Parameters: 4 cm⁻¹ resolution, 32 scans co-added, 4000-600 cm⁻¹ range.
- Data Analysis: Process the spectrum (ATR correction, baseline correction) and identify the principal absorption bands. Correlate these bands with known functional group frequencies using the data in the table above.

UV-Vis Spectroscopy: Probing the Conjugated System

Expertise & Rationale: UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. The structure contains two key chromophores—the imidazole ring and the methoxy-substituted benzaldehyde—linked together. This extended π -conjugated system is expected to produce characteristic absorption bands. The position (λ_{max}) and intensity (molar absorptivity) of these bands confirm the nature of the electronic system. Imidazole itself shows characteristic $\pi \rightarrow \pi^*$ transitions, which will be red-shifted by conjugation to the phenyl ring.[10][11]

Expected Data:

Transition Type	Expected λ_{max} (nm)	Rationale
$\pi \rightarrow \pi$	~220-250 nm	High-energy transition associated with the aromatic and imidazole systems.
$n \rightarrow \pi$	~270-300 nm	Lower-energy transition involving the non-bonding electrons of the carbonyl oxygen and imidazole nitrogens, extended by conjugation.[10][12]

Protocol 4.1: UV-Vis Spectroscopy

- **Sample Preparation:** Prepare a stock solution of the compound in spectroscopic-grade ethanol or methanol at a concentration of ~1 mg/mL. Create a dilution series to find a concentration that gives a maximum absorbance between 0.5 and 1.0 AU (typically in the μM range).
- **Instrument:** A dual-beam UV-Vis spectrophotometer.
- **Method:**

- Blank: Use the same solvent (e.g., ethanol) in a matched quartz cuvette as the reference.
- Scan: Record the spectrum from 200 to 600 nm.
- Data Analysis: Identify the wavelength of maximum absorbance (λ_{max}) for each peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Rationale: NMR is the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information on the chemical environment, count, and connectivity of every ^1H and ^{13}C atom. A suite of 1D and 2D experiments is required for an unambiguous assignment.

^1H NMR: Proton Environments and Connectivity

The ^1H NMR spectrum reveals the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (spin-spin coupling). The electron-withdrawing aldehyde group and the aromatic systems will significantly deshield adjacent protons, shifting them downfield.[13][14]

Expected Data (in CDCl_3 , 400 MHz):

Proton Label	Predicted δ (ppm)	Multiplicity	Integration	Rationale
H-aldehyde	9.9 - 10.1	singlet (s)	1H	Highly deshielded by the carbonyl group.[14][15]
H-imidazole (C2)	~8.0	singlet (s)	1H	Most deshielded imidazole proton, adjacent to two nitrogens.
H-phenyl (H-5)	~7.9	doublet (d)	1H	Ortho to the aldehyde, deshielded.
H-phenyl (H-2)	~7.6	singlet-like (s)	1H	Adjacent to two electron-rich/donating groups, complex splitting.
H-imidazole (C4/C5)	~7.4	multiplet (m)	2H	Imidazole protons.
H-phenyl (H-6)	~7.3	doublet (d)	1H	Ortho to the imidazole group.
H-methoxy	~3.9	singlet (s)	3H	Protons on the electron-donating methoxy group.

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum shows all unique carbon atoms. The chemical shift of the carbonyl carbon is highly diagnostic and appears far downfield.[16][17]

Expected Data (in CDCl₃, 100 MHz):

Carbon Label	Predicted δ (ppm)	Rationale
C-aldehyde	~191	Highly deshielded carbonyl carbon.[17]
C-phenyl (C3)	~150	Aromatic carbon attached to the electron-donating methoxy group.
C-phenyl (C4)	~142	Aromatic carbon attached to the imidazole nitrogen.
C-imidazole (C2)	~135	Imidazole carbon between two nitrogens.
C-phenyl (C1)	~132	Aromatic carbon attached to the aldehyde.
C-imidazole (C4/C5)	~130 / ~118	Imidazole carbons.
C-phenyl (C5, C6)	~125 / ~115	Remaining aromatic carbons.
C-phenyl (C2)	~110	Aromatic carbon shielded by ortho/para directors.
C-methoxy	~56	Methoxy carbon.

2D NMR: Assembling the Pieces

While 1D NMR provides the parts list, 2D NMR shows how they connect.

- COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This will confirm the coupling between protons on the benzene ring.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to. This definitively assigns the protonated carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the full skeleton. It shows correlations between protons and carbons that are 2-3 bonds away. This will be critical for connecting the methoxy group to the benzene ring, the aldehyde to the ring, and, most importantly, the imidazole N-1 to the C-4 of the benzene ring.

Caption: Key HMBC correlations confirming the molecular skeleton.

Protocol 5.1: NMR Spectroscopy

- Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard.[\[13\]](#)
Transfer to a 5 mm NMR tube.
- Instrument: A 400 MHz (or higher) NMR spectrometer.
- Data Acquisition:
 - Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field.[\[13\]](#)
 - ^1H Spectrum: Acquire with a 30° pulse angle, 2-second acquisition time, and a 2-second relaxation delay.
 - ^{13}C Spectrum: Acquire using proton decoupling, with a 45° pulse angle, 1-second acquisition time, and a 2-second relaxation delay.
 - 2D Spectra (COSY, HSQC, HMBC): Use standard, vendor-supplied parameter sets, optimizing the spectral width for the compound's signals.
- Data Analysis:
 - Process all spectra using appropriate software (e.g., MestReNova, TopSpin).
 - Calibrate the ^1H and ^{13}C spectra to the TMS signal (0.00 ppm).
 - Integrate the ^1H spectrum and analyze coupling patterns.
 - Use the 2D spectra to build the connectivity map, starting with HSQC to link protons to their carbons, then COSY for H-H neighbors, and finally HMBC to connect the molecular fragments.

Final Synthesis and Confirmation

The convergence of data from all analytical techniques provides an unambiguous structural assignment for **4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde**.

- MS confirms the molecular formula C₁₀H₈N₂O.
- IR confirms the presence of an aromatic aldehyde, a methoxy group, and aromatic rings.
- UV-Vis confirms the extended π-conjugated system.
- ¹H and ¹³C NMR provide the precise number and type of proton and carbon environments.
- 2D NMR definitively establishes the connectivity: the aldehyde and methoxy groups are substituted on the benzene ring, which is in turn attached to the N-1 position of the imidazole ring.

This multi-faceted, self-validating approach leaves no ambiguity and stands as the gold standard for chemical structure elucidation in modern research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(1H-Imidazol-1-yl)-3-methoxybenzaldehyde [myskinrecipes.com]
- 2. 4-(1H-imidazol-1-yl)benzaldehyde | C₁₀H₈N₂O | CID 736530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- To cite this document: BenchChem. [structure elucidation of 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1403710#structure-elucidation-of-4-1h-imidazol-1-yl-3-methoxybenzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com